molecular formula C16H17N5OS2 B4525965 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B4525965
M. Wt: 359.5 g/mol
InChI Key: PTXUZTUVGCKWDX-UHFFFAOYSA-N
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Description

2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetically designed small molecule that incorporates the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This compound is of high interest to researchers investigating novel therapeutic agents, particularly in the field of oncology. Its core structure is closely related to other triazolopyridazine derivatives that have been patented for the treatment of specific cancers, including prostate cancer, highlighting the therapeutic relevance of this chemical class . Furthermore, recent patent applications detail novel pyridazinone-derived compounds designed specifically for the modulation of the MYC oncogene, a key driver in a majority of human cancers . The structural features of this acetamide derivative—including the ethyl-substituted triazolo ring and the (methylsulfanyl)phenyl acetamide side chain—are optimized for probing biological interactions. It serves as a valuable chemical tool for scientists studying enzyme inhibition mechanisms, such as the inhibition of phosphodiesterases (PDEs), a family of enzymes targeted for a range of conditions . Research into related triazolothiadiazine scaffolds has also demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscoring the versatility and research value of this compound's core structure . This reagent is provided exclusively for use in non-clinical laboratory research to help scientists elucidate novel biological pathways and validate new molecular targets.

Properties

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-3-13-18-19-14-7-8-16(20-21(13)14)24-10-15(22)17-11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUZTUVGCKWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the triazolopyridazine coreThe final step involves the acylation of the intermediate with 3-(methylsulfanyl)phenylacetic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyridazine core or the acetamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Table 1: Key Structural Features

FeatureDescription
Triazole Ring Provides pharmacological activity
Pyridazine Moiety Enhances structural diversity
Sulfanyl Group Reactive site for chemical modifications
Acetamide Functional Group Known for hydrolysis reactions

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been reported to act as selective c-Met inhibitors, demonstrating potent inhibition of cancer cell proliferation. One notable compound in this class showed an IC50 value of 0.005 µM against c-Met kinases, indicating strong potential for cancer treatment .

Antiviral Properties

Emerging research suggests that certain derivatives may also possess antiviral activity. For example, triazole derivatives have been explored for their efficacy against viruses such as SARS-CoV-2. The structural features of these compounds contribute to their ability to inhibit viral replication and offer a promising avenue for therapeutic development against viral infections .

Bromodomain Inhibition

Bromodomains are important targets in cancer therapy due to their role in regulating gene expression. Compounds containing the triazolo-pyridazine structure have been proposed as bromodomain inhibitors with micromolar IC50 values. These inhibitors could potentially modulate epigenetic processes involved in cancer progression and other diseases .

Synthesis and Derivatives

The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include cyclization reactions and nucleophilic substitutions that leverage the unique functional groups present in the molecule. The ability to modify substituents at various positions allows for the exploration of structure-activity relationships (SAR) that can optimize biological activity .

Table 2: Synthetic Pathways

StepReaction Type
Step 1 Cyclization of triazole with pyridazine
Step 2 Nucleophilic substitution on sulfanyl group
Step 3 Hydrolysis of acetamide moiety

Case Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxic effects of various triazolo-pyridazine derivatives on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), one derivative demonstrated an IC50 value ranging from 27.7 to 39.2 µM against cancerous cells while showing low toxicity on normal cells (NIH-3T3) with an IC50 value greater than 100 µM. This highlights the potential therapeutic index of such compounds in cancer treatment .

Case Study 2: Antiviral Efficacy

Research conducted on triazole derivatives indicated promising results against viral pathogens. A specific derivative was found to inhibit viral replication effectively in vitro, presenting an opportunity for further development as antiviral agents targeting emerging viral threats like SARS-CoV-2 .

Mechanism of Action

The mechanism of action of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets in cells. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy () and methylsulfanyl (target compound) substituents improve solubility and binding, whereas fluorophenyl () or chlorophenyl () groups may enhance metabolic stability .
  • Heteroaromatic Additions : Pyridinyl substituents () facilitate interactions with enzymatic active sites via π-π stacking or metal coordination .

Pharmacological Activity Comparison

  • Target Compound : Predicted to inhibit enzymes via triazolopyridazine core interactions, with methylsulfanyl enhancing membrane permeability .
  • N-(4-fluorophenyl)methyl Analog () : Shows efficacy in kinase inhibition assays due to fluorine’s electronegativity .
  • 2-(1,2-benzoxazol-3-yl) Derivative () : Benzoxazole moiety confers anticancer activity via topoisomerase inhibition .
  • Lin-28-Targeting Compound () : A structurally related triazolopyridazine disrupts Lin-28/let-7 interaction, reducing cancer stem cell viability .

Mechanistic Insights : Sulfanyl and acetamide groups are critical for target binding, while aromatic substituents (e.g., pyridinyl, phenyl) dictate selectivity .

Biological Activity

The compound 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes its biological activity based on current research findings, including case studies and data tables.

Structural Characteristics

This compound features a triazole-pyridazine core connected to a sulfanyl group and an acetamide moiety. The unique arrangement of these functional groups is believed to enhance its pharmacological properties. The compound's structure can be represented as follows:

ComponentStructure
TriazoleTriazole
PyridazinePyridazine
SulfanylR-SH (where R is an organic group)

Pharmacological Profile

The biological activity of triazole derivatives has been extensively studied, revealing a spectrum of pharmacological effects:

  • Antimicrobial Activity : Compounds containing the triazole ring have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with triazole structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.1250.125 to 8μg/mL8\,\mu g/mL .
  • Anticancer Potential : Recent studies have indicated that triazolo-pyridazine derivatives can act as bromodomain inhibitors, which are crucial in cancer cell proliferation. In vitro assays have shown that certain derivatives exhibit micromolar IC50 values against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, common among triazole derivatives. Research indicates that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazolo-pyridazine derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds similar to 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin.

Case Study 2: Anticancer Activity

In a separate investigation focusing on bromodomain inhibition, several derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that specific modifications to the triazole and pyridazine components significantly improved the inhibitory potency against BRD4, a target in various cancers.

Research Findings Summary

The following table summarizes key findings related to the biological activities of the compound:

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 0.1258μg/mL0.125-8\,\mu g/mL
AntifungalCandida albicansSignificant inhibition
AnticancerBRD4 (bromodomain)Micromolar IC50 values
Anti-inflammatoryInflammatory pathwaysInhibition observed

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with the preparation of triazolo-pyridazine intermediates, followed by sulfanyl group coupling and acetamide functionalization. Critical parameters include:

  • Temperature : 60–80°C for cyclization steps to minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyridazine core and sulfanyl-acetamide linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral strains in the heterocyclic system (e.g., triazolo-pyridazine planarity) .

Q. What preliminary biological assays are recommended to evaluate pharmacological potential?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Target engagement : Surface plasmon resonance (SPR) quantifies binding affinity to suspected targets (e.g., EGFR, PDGFR) .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be reconciled?

Discrepancies in IC50 or efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound purity : Verify via HPLC and orthogonal characterization (e.g., elemental analysis) .
  • Metabolic interference : Use liver microsome assays to identify metabolite interference . Cross-validate findings with in silico docking to confirm target specificity .

Q. What strategies improve metabolic stability while retaining activity?

  • Structural modifications : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Stability assays : Conduct pH-dependent degradation studies (pH 1–10) and monitor via LC-MS .

Q. How can computational modeling predict off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for potential off-targets .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
  • Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bond donors/acceptors) using Schrödinger .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to statistically optimize solvent ratios and catalyst loading .
  • Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-study variability in biological assays .
  • Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations for binding affinity accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

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